2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione 2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 328282-81-1
VCID: VC0394017
InChI: InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3g/mol

2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione

CAS No.: 328282-81-1

Main Products

VCID: VC0394017

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3g/mol

2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione - 328282-81-1

CAS No. 328282-81-1
Product Name 2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
Molecular Formula C19H16N2O3
Molecular Weight 320.3g/mol
IUPAC Name 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2
Standard InChIKey RWOLQXHMSVKCDQ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
PubChem Compound 683319
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator